An In-depth Technical Guide to (1H-imidazol-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1H-imidazol-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications
Abstract
(1H-imidazol-2-yl)methanamine dihydrochloride is a key heterocyclic building block of significant interest to the fields of medicinal chemistry and drug discovery. Its structural resemblance to histamine and other biologically active molecules makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its core chemical properties, including physicochemical and spectroscopic data, a detailed synthetic protocol, and an exploration of its stability, reactivity, and potential pharmacological applications. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of imidazole-based compounds.
Introduction and Molecular Overview
(1H-imidazol-2-yl)methanamine, also known as 2-aminomethylimidazole, is an organic compound featuring a primary amine attached to an imidazole ring via a methylene bridge. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and as a precursor in aqueous-phase reactions.
The imidazole moiety is a ubiquitous pharmacophore found in numerous endogenous molecules and synthetic drugs, imparting a unique combination of electronic and hydrogen-bonding properties that facilitate interactions with a wide array of biological targets.[1] The structural isomer, (1H-imidazol-4(5)-yl)methanamine, is the direct side-chain of the amino acid histidine, underscoring the biological relevance of this structural motif. The placement of the aminomethyl group at the 2-position, adjacent to both ring nitrogens, significantly influences its electronic distribution, basicity, and conformational flexibility compared to its 4(5)-substituted counterpart. This guide focuses exclusively on the 2-substituted isomer in its dihydrochloride salt form.
Caption: Chemical structure of (1H-imidazol-2-yl)methanamine dihydrochloride.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of (1H-imidazol-2-yl)methanamine dihydrochloride is provided in Table 1. This data is essential for experimental design, including reaction setup, purification, and formulation.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1H-imidazol-2-ylmethanamine;dihydrochloride | [2] |
| CAS Number | 22600-77-7 | [3][4] |
| Molecular Formula | C₄H₇N₃ · 2HCl | [4] |
| Molecular Weight | 170.04 g/mol | [3][4] |
| Appearance | White to light yellow to light brown solid | [2] |
| Melting Point | 234-242 °C | [3][5] |
| Purity | ≥96.0% (HPLC) | [2] |
| InChI Key | KYUDBQDDNKPSIC-UHFFFAOYSA-N | [3][6] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected characteristics based on the structure and data from analogous compounds.
2.1.1 Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ is expected to show distinct signals for the methylene protons and the two non-equivalent imidazole ring protons.
-
Imidazole CH (2H): The two C-H protons on the imidazole ring (at positions 4 and 5) are expected to appear as singlets or a narrow multiplet, typically in the range of δ 7.0-7.5 ppm.[7]
-
Methylene CH₂ (2H): The protons of the methylene bridge (CH₂) adjacent to the imidazole ring and the amino group would likely appear as a singlet in the range of δ 4.0-4.5 ppm.
-
Amine/Ammonium (NH, NH₃⁺) Protons: The amine and imidazole N-H protons will be exchangeable and may appear as broad signals, with their chemical shift being highly dependent on the solvent, concentration, and temperature. In D₂O, these signals would exchange with deuterium and disappear.
2.1.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
-
Imidazole C2: The carbon atom at position 2, bearing the aminomethyl group, is a quaternary carbon and is expected to resonate downfield, typically in the range of δ 145-150 ppm.[8]
-
Imidazole C4/C5: The two C-H carbons of the imidazole ring are expected to appear in the aromatic region, around δ 120-130 ppm.[8] It is crucial to note that fast proton tautomerization between the two imidazole nitrogens can lead to signal broadening for the ring carbons in solution-state NMR, sometimes rendering them undetectable.[9]
-
Methylene C: The methylene carbon (CH₂) is expected in the aliphatic region, likely around δ 40-50 ppm.
2.1.3 Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
N-H Stretching: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the ammonium (NH₃⁺) and imidazolium salts. This broadness is due to extensive hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching from the imidazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.[10]
-
C=N and C=C Stretching: Vibrations from the imidazole ring bonds will produce characteristic sharp peaks in the 1500-1650 cm⁻¹ region.[11]
-
N-H Bending: Bending vibrations for the ammonium group typically appear around 1500-1600 cm⁻¹.[11]
Synthesis and Purification
While multiple synthetic routes to 2-substituted imidazoles exist, a common and reliable strategy involves the reduction of a 2-cyanoimidazole precursor. This method avoids the direct handling of potentially unstable 2-(chloromethyl)imidazole intermediates.
Caption: Plausible workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Reduction of 2-Cyanoimidazole
This protocol describes a plausible three-step synthesis starting from 2-bromoimidazole.
Step 1: Synthesis of 2-Cyanoimidazole
-
Rationale: The Rosenmund-von Braun reaction is a classic method for converting an aryl halide to a nitrile using a copper(I) cyanide source.
-
To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 2-bromoimidazole (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 140-150 °C and stir under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-cyanoimidazole.
Step 2: Synthesis of (1H-imidazol-2-yl)methanamine (Free Base)
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Alternatively, catalytic hydrogenation offers a milder approach.
-
In a dry flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-cyanoimidazole (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base, (1H-imidazol-2-yl)methanamine.
Step 3: Formation of Dihydrochloride Salt
-
Rationale: The dihydrochloride salt is formed by treating the basic free amine with two equivalents of hydrochloric acid.
-
Dissolve the crude free base from Step 2 in a minimal amount of absolute ethanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (2.0-2.2 eq, e.g., concentrated HCl or as a solution in ether/isopropanol) dropwise with vigorous stirring.
-
A white precipitate of (1H-imidazol-2-yl)methanamine dihydrochloride will form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Reactivity and Stability
-
Stability: The dihydrochloride salt is a crystalline solid, which is generally more stable and less hygroscopic than the corresponding free base. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]
-
Reactivity: The primary amine is a nucleophile and will react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (in reductive aminations). The imidazole ring can undergo N-alkylation or N-acylation, although the protonated imidazolium form in the dihydrochloride salt is deactivated towards electrophilic attack. The free base should be generated using a non-nucleophilic base (e.g., triethylamine) prior to use in such reactions.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases. Contact with strong bases will liberate the free amine, which may be less stable.[9]
Applications in Drug Discovery and Medicinal Chemistry
The structural similarity of (1H-imidazol-2-yl)methanamine to histamine makes it a compound of high interest in the study of histamine receptors (H₁R, H₂R, H₃R, H₄R). These G-protein coupled receptors are implicated in a vast range of physiological processes, from allergic responses and gastric acid secretion to neurotransmission.[12][13]
The isomeric compound, 2-(2-aminoethyl)imidazole, also known as 2-isohistamine, has been synthesized and shown to possess pharmacological activity, confirming that modifications at the 2-position of the imidazole ring are tolerated by histamine receptors.[14] Therefore, (1H-imidazol-2-yl)methanamine serves as a valuable starting point for the development of selective agonists or antagonists for these receptors.
-
H₁ Receptor Ligands: The H₁ receptor is a primary target for anti-allergy medications.
-
H₂ Receptor Ligands: The H₂ receptor is the target for drugs that reduce stomach acid, such as famotidine and ranitidine.[15]
-
H₃ Receptor Ligands: The H₃ receptor acts as an autoreceptor in the central nervous system, and its modulators are being investigated for a variety of neurological disorders.
The 2-aminoimidazole scaffold, more broadly, is a privileged structure in medicinal chemistry, often used as a bioisostere for guanidine or amidine groups in the design of enzyme inhibitors and receptor ligands.[16]
Caption: Potential interactions in a drug discovery context.
Safety and Handling
(1H-imidazol-2-yl)methanamine dihydrochloride is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]
Conclusion
(1H-imidazol-2-yl)methanamine dihydrochloride is a versatile and valuable building block for chemical and pharmaceutical research. Its well-defined properties, accessible synthesis, and significant potential as a scaffold for modulating histamine receptors and other biological targets ensure its continued importance in the development of novel chemical entities. This guide has consolidated the core technical information required for its effective use and handling, providing a solid foundation for future research and innovation.
References
-
ChemBK. (2024, April 10). 2-Aminomethyl-1H-imidazole dihydrochloride. [Link]
-
PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]
-
Wikipedia. 2-Methylimidazole. [Link]
-
PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
-
PubMed. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. [Link]
- Google Patents. Synthesis of 1-isobutyl-2-methyl imidazole.
-
MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
International Journal of Chemical and Natural Science. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
-
MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
-
PubMed. 2-Aminoimidazoles in medicinal chemistry. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]
-
ResearchGate. The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. [Link]
-
SpectraBase. 2-Methylimidazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubMed. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. [Link]
-
International Journal of Research in Pharmaceutical Sciences. Review of pharmacological effects of imidazole derivatives. [Link]
-
Wikipedia. Histamine. [Link]
-
ResearchGate. The superimposed ¹H NMR spectra of (a) the free N-methylimidazole.... [Link]
-
MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Link]
-
PubMed. The synthesis and pharmacology of 2-(2-aminoethyl) imidazole (2-isohistamine). [Link]
-
PubChem. 2-aminomethyl-1H-imidazole. [Link]
-
NIST WebBook. Imidazole, 2-methyl-, hydrochloride. [Link]
-
YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
-
Michigan State University Department of Chemistry. Table of Characteristic IR Absorptions. [Link]
-
Frontiers in Immunology. Molecular Regulation of Histamine Synthesis. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. 454590050 [thermofisher.com]
- 3. 2-甲胺咪唑 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Histamine - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]
- 14. The synthesis and pharmacology of 2-(2-aminoethyl) imidazole (2-isohistamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

